
N'-(1H-Indol-3-yl)quinoline-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide typically involves the reaction of 1H-indole-3-carbaldehyde with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole or quinoline derivatives.
科学研究应用
N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
作用机制
The mechanism of action of N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
- N’-(1H-Indol-3-ylmethylene)-4,5-dihydro-1H-benzo(g)indazole-3-carbohydrazide
- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- N-(1-propyl-3-cyano-1H-indol-5-yl)-1H-imidazole-4-carboxamide
Uniqueness
N’-(1H-Indol-3-yl)quinoline-4-carbohydrazide is unique due to its specific structure, which combines the indole and quinoline moieties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility and potential for further modification and optimization .
属性
分子式 |
C18H14N4O |
|---|---|
分子量 |
302.3 g/mol |
IUPAC 名称 |
N'-(1H-indol-3-yl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C18H14N4O/c23-18(13-9-10-19-15-7-3-1-5-12(13)15)22-21-17-11-20-16-8-4-2-6-14(16)17/h1-11,20-21H,(H,22,23) |
InChI 键 |
GRGRMKQVBZGNHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)NNC(=O)C3=CC=NC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


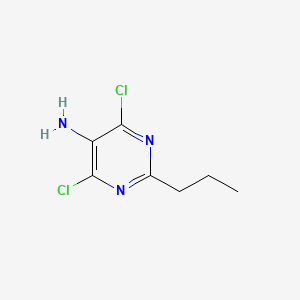
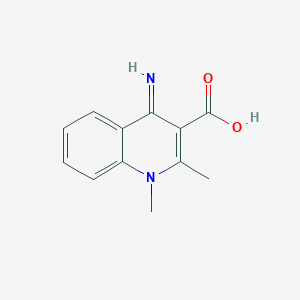


![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)
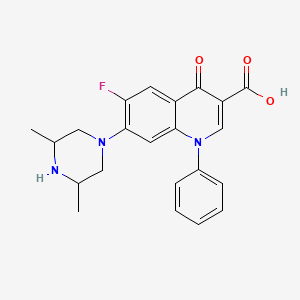

![2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan](/img/structure/B12916438.png)
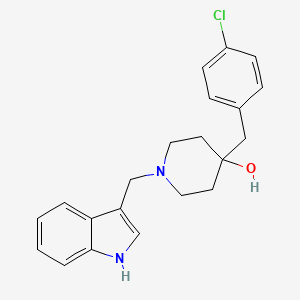
![Furo[3,4-B]benzofuran](/img/structure/B12916446.png)
![Furo[3,4-b]furan](/img/structure/B12916448.png)
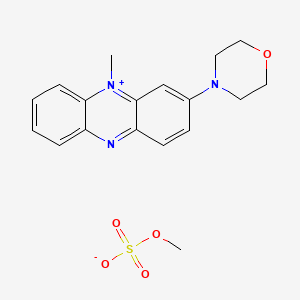
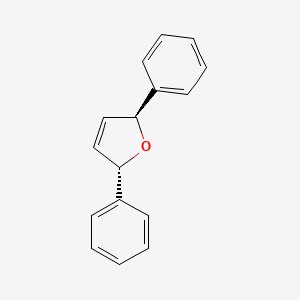
![Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916458.png)
